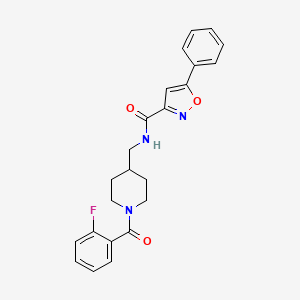

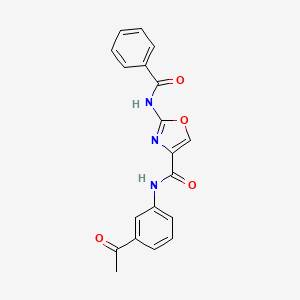

![molecular formula C14H20N2O B2598560 (7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol CAS No. 132715-08-3](/img/structure/B2598560.png)

(7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrrolopyrazine derivatives, such as “(7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol”, are a class of nitrogen-containing heterocycles . They have been employed in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives often involves various synthetic routes including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, Beccalli and coworkers developed intramolecular cyclizations of “N-alkyl-N-allyl-pyrrolo-2-carboxamides” with Pd derivatives to produce pyrrolo [1,2-a] pyrazin-1-ones .Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

Researchers have developed methods for synthesizing enantiomerically pure piperazines, including variants of the mentioned compound, through the reduction of cyclic amides derived from enantiomerically pure L-proline and hydroxyproline derivatives. This approach offers a pathway to obtain pure isomers of complex heterocycles, which are valuable in medicinal chemistry for their potential biological activities (Vagala Harish & M. Periasamy, 2017).

Antibacterial Agents

A novel compound with potent antibacterial activity against respiratory pathogens has been synthesized, showcasing the importance of such heterocyclic structures in addressing antibiotic resistance. The compound exhibited significant in vitro and in vivo efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus and penicillin-resistant Streptococcus pneumoniae (T. Odagiri et al., 2018).

Chemopreventive Research

Compounds structurally related to the given chemical have been evaluated for their potential as chemopreventive agents in cancer research. These studies involve understanding the mechanisms by which these compounds interact with biological thiols, potentially leading to metabolites that could inhibit cancer progression (Mettachit Navamal et al., 2002).

CCR5 Antagonist Synthesis

A practical synthesis method for an orally active CCR5 antagonist has been developed. While the compound mentioned in the request is not directly referenced, the methodologies applied in synthesizing complex heterocyclic compounds provide valuable insights into pharmaceutical chemistry, particularly in the context of developing treatments for conditions like HIV (T. Ikemoto et al., 2005).

Antimicrobial and Antifungal Activity

The synthesis and evaluation of novel heterocyclic compounds, including those structurally related to the specified chemical, have demonstrated significant antimicrobial and antifungal properties. This research highlights the potential of such compounds in developing new therapeutic agents to combat microbial infections (G. Elgemeie et al., 2017).

Zukünftige Richtungen

The pyrrolopyrazine structure is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Eigenschaften

IUPAC Name |

(7R,8aS)-2-benzyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c17-14-8-13-10-15(6-7-16(13)11-14)9-12-4-2-1-3-5-12/h1-5,13-14,17H,6-11H2/t13-,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHWQRAGGBADBN-UONOGXRCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC(CC2CN1CC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C[C@@H](C[C@H]2CN1CC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

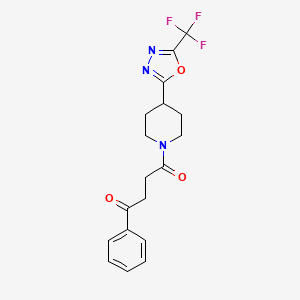

![[2-[[4-(Furan-3-yl)thiophen-2-yl]methylamino]-2-oxoethyl] acetate](/img/structure/B2598485.png)

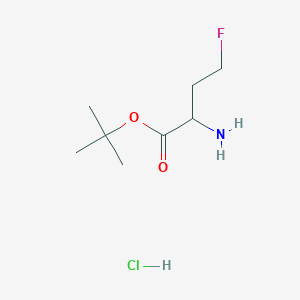

![2-((4-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2598486.png)

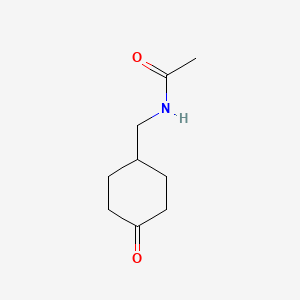

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylacetamide](/img/structure/B2598487.png)

![[1-(Cyclopropylmethyl)piperidin-4-yl]methanol](/img/structure/B2598491.png)

![N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2598494.png)

![1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride](/img/structure/B2598497.png)

![4-Bromo-1-[4-(difluoromethyl)phenyl]-3,5-dimethylpyrazole](/img/structure/B2598498.png)